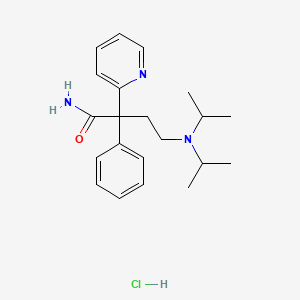![molecular formula C15H24N2O2S2 B15126262 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate is a compound known for its unique structure and reactivity. It is a derivative of bicyclo[6.1.0]non-4-yne, a strained cyclooctyne, which is often used in bio-orthogonal chemistry due to its ability to undergo strain-promoted azide-alkyne cycloaddition reactions without the need for a copper catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate typically involves the functionalization of bicyclo[6.1.0]non-4-yne with an aminoethyldisulfanyl group. This can be achieved through a series of steps including the formation of an intermediate succinimidyl carbonate, which is then reacted with the appropriate amine .
Industrial Production Methods
The key steps would include the preparation of the bicyclo[6.1.0]non-4-yne core, followed by functionalization with the desired groups under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate undergoes several types of reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions
SPAAC: Typically involves azide-functionalized compounds or biomolecules, and can be performed under physiological conditions.
Major Products
SPAAC: Results in the formation of stable triazole linkages.
Reduction: Produces free thiol groups from the cleavage of the disulfide bond.
Scientific Research Applications
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate is used in various scientific research applications:
Mechanism of Action
The primary mechanism of action for 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This reaction is facilitated by the strained nature of the cyclooctyne ring, which reacts readily with azide groups to form stable triazole linkages without the need for a copper catalyst . The disulfide bond in the compound can also be cleaved under reducing conditions, allowing for controlled release of functional groups .
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne (DBCO): Another strained cyclooctyne used in SPAAC reactions.
Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate: A similar compound used for functionalizing primary amines in biomolecules.
Uniqueness
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate is unique due to its combination of a strained cyclooctyne ring and a disulfide bond. This allows it to participate in both SPAAC reactions and reduction reactions, making it highly versatile for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C15H24N2O2S2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C15H24N2O2S2/c16-7-9-20-21-10-8-17-15(18)19-11-14-12-5-3-1-2-4-6-13(12)14/h12-14H,3-11,16H2,(H,17,18) |
InChI Key |
COXJSXQCKNEICM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCSSCCN)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt](/img/structure/B15126193.png)

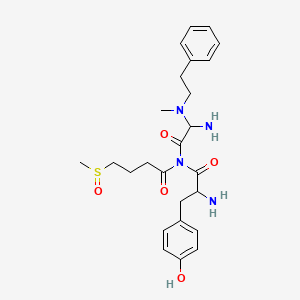
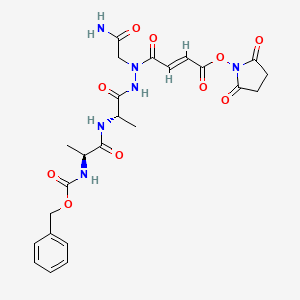
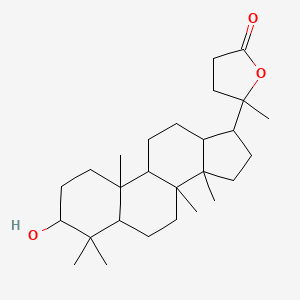
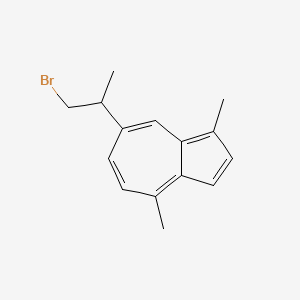
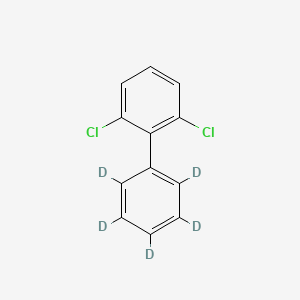
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)
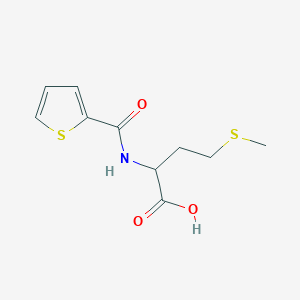
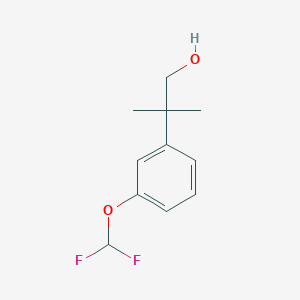
![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)


